(S)-N-Boc-Morpholine-2-acetic acid

Descripción general

Descripción

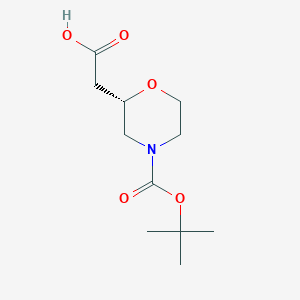

(S)-N-Boc-Morpholine-2-acetic acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-Morpholine-2-acetic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Introduction of the Boc Protecting Group: The morpholine derivative is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.

Carboxylation: The final step involves the carboxylation of the morpholine derivative to introduce the acetic acid moiety. This can be achieved through the reaction of the Boc-protected morpholine with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling selective deprotection under controlled conditions.

Mechanistic Notes :

-

TFA protonates the Boc group’s carbonyl oxygen, triggering tert-butyl cation elimination and carbamic acid formation, which decarboxylates to the free amine .

-

AlCl₃ acts as a Lewis acid, facilitating Boc removal under milder conditions .

Amide Bond Formation

The acetic acid moiety undergoes coupling with amines to form amides, a critical step in peptide and drug synthesis.

Catalytic Amidation

| Catalyst | Conditions | Amine Partner | Yield | Source |

|---|---|---|---|---|

| ZrCl₂ | p-xylene, reflux, 16 h | Morpholine | 94% | |

| B(OCH₂CF₃)₃ | Toluene, 110°C, 24 h | Benzylamine | 88% |

Example Synthesis :

-

N-(Morpholino)-3-phenylpropionamide : Reaction of (S)-N-Boc-Morpholine-2-acetic acid with morpholine using ZrCl₂ yields the amide with 94% efficiency .

Esterification and Functionalization

The carboxylic acid group is readily esterified or reduced for further derivatization.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | CDI, MgCl₂, ethyl malonate | β-Ketoester intermediate | 64% | |

| Reductive Amination | NaBH₃CN, NH₄OAc | 2,3-Substituted 1,4-diamine derivative | ~50% |

Key Findings :

-

β-Ketoesters derived from Boc-protected amino acids serve as intermediates for piperazine ring formation .

-

Reductive amination with sodium cyanoborohydride produces diastereomeric mixtures .

Piperazine Ring Annulation

The morpholine ring participates in cyclization reactions to form piperazine derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromoethyldiphenylsulfonium triflate | DCM, rt, 12 h | Piperazine-2-acetic acid derivative | 67% |

Mechanism :

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-N-Boc-Morpholine-2-acetic acid is utilized in the development of pharmaceutical agents, particularly as a precursor in the synthesis of biologically active compounds. Its morpholine structure is integral to many drugs due to its ability to enhance solubility and bioavailability.

Case Study : Research has demonstrated that derivatives of morpholine compounds exhibit significant activity against various diseases, including cancer and bacterial infections. The incorporation of the Boc group allows for easier manipulation during synthetic routes .

Peptide Synthesis

In peptide synthesis, this compound can be used as a building block for creating peptide analogs. The Boc protection facilitates the coupling of amino acids while preventing undesired reactions.

Table 1: Comparison of Peptide Coupling Agents

| Agent | Advantages | Disadvantages |

|---|---|---|

| This compound | High solubility; versatile in reactions | Requires deprotection step |

| HBTU | Efficient coupling | Costly |

| DCC | Simple procedure | By-products can be problematic |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through nucleophilic substitutions or further acylation reactions.

Applications :

- Development of new materials with specific properties.

- Synthesis of agrochemicals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-N-Boc-Morpholine-2-acetic acid is primarily related to its ability to act as a chiral building block and protecting group in organic synthesis. The Boc group provides steric hindrance, protecting the amine functionality during chemical reactions. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of target molecules. The morpholine ring can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparación Con Compuestos Similares

®-N-Boc-Morpholine-2-acetic acid: The enantiomer of (S)-N-Boc-Morpholine-2-acetic acid, differing in the spatial arrangement of atoms.

N-Boc-Morpholine: Lacks the acetic acid moiety but shares the Boc-protected morpholine structure.

Morpholine-2-acetic acid: Lacks the Boc protecting group but retains the morpholine and acetic acid functionalities.

Uniqueness: this compound is unique due to its chiral nature and the presence of both the Boc protecting group and the acetic acid moiety. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, making it valuable in asymmetric synthesis and pharmaceutical research.

Actividad Biológica

(S)-N-Boc-Morpholine-2-acetic acid, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1257850-82-0

- Molecular Formula : C10H17NO4

- Molecular Weight : 217.25 g/mol

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in pharmaceutical applications. The presence of the Boc (tert-butyloxycarbonyl) protecting group is significant for its stability and reactivity in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, influencing cellular signaling cascades .

- Antimicrobial Activity : Preliminary studies indicate that morpholine derivatives can exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound, against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound displayed significant potency with MIC values indicating effectiveness against these pathogens .

- Cytotoxicity Assessment : In vitro assays conducted on HeLa cells revealed that this compound exhibited notable cytotoxic effects, with an IC50 value suggesting it could be a candidate for further development as an anticancer agent .

- Mechanistic Insights : Computational modeling studies have elucidated the binding interactions of this compound with target proteins, providing insights into its mechanism of action at the molecular level. These studies highlight the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSISPMRGFJLDI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650651 | |

| Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-82-0 | |

| Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.